Cas no 131-49-7 (Meglumine Diatrizoate)

Meglumine Diatrizoate is an iodinated contrast medium primarily used in radiographic imaging procedures, including angiography, urography, and computed tomography (CT). Its high iodine content ensures excellent radiopacity, enabling clear visualization of vascular and urinary tract structures. The compound's water solubility and low viscosity facilitate smooth administration, while its favorable safety profile minimizes adverse reactions. Meglumine Diatrizoate is particularly valued for its rapid excretion via renal pathways, reducing systemic retention. Its stability under physiological conditions ensures reliable performance in diagnostic applications. This agent is widely employed in clinical settings due to its efficacy in enhancing imaging contrast and improving diagnostic accuracy.
Meglumine Diatrizoate structure
Meglumine Diatrizoate structure
商品名:Meglumine Diatrizoate
CAS番号:131-49-7
MF:C18H26I3N3O9
メガワット:809.1272
CID:140424
PubChem ID:8566

Meglumine Diatrizoate 化学的及び物理的性質

名前と識別子

    • Diatrizoate meglumine
    • MegluMine diatrizoate
    • Diatrizoicacidmegluminesalt
    • 1-deoxy-1-(methylamino)-D-glucitol 3,5-diacetamido-2,4,6-triiodobenzoate
    • 3,5-diacetamido-2,4,6-triiodobenzoic acid,(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
    • Angiografin
    • Cystografin
    • Diatrizoate methylglucamine
    • ioxeol
    • Megluminamidotrizoat
    • Meglumin-diatrizoat
    • Meglumin-diazetrizoat
    • Meglumine amidotrizoate
    • meglumine di
    • meglumine diatriazoate
    • N-Methyl-D-glucamine diatrizoate
    • Renografin
    • Renurix
    • Unipaque
    • Urovist
    • Cardiografin
    • Ditrizoate methylglucamine
    • Gastrografin
    • Hypaque meglumine
    • Methylglucamine 3,5-diacetamido-2,4,6-triiodobenzoate
    • Methylglucamine diacetyldiaminetriiodobenzoate
    • Methylglucamine diatrixoate
    • Methylglucamine diatrizoate
    • Methylglucammonium 2,4,6-triiodo-3,5-dipropionamidobenzoate
    • N-Methylglucamine diatrizoate
    • Renograffin M 76
    • Urografic acid methylglucamine salt
    • renom60
    • hypaque60
    • hypaquem30
    • reno-m-dip
    • hypaque13.4
    • Hypaque 13.4
    • Hypaque 60
    • Hypaque M 30
    • Reno M 60
    • Renocal
    • Reno-M
    • Cystographin Dilute
    • Angiovist 282
    • Amidotrizoate meglumine
    • Gastrografin Oral (Veterinary)
    • MD 60
    • D-Glucitol, 1-deoxy-1-(methylamino)-, 3,5-bis(acet
    • 3X9MR4N98U
    • DIATRIZOATE MEGLUMINE [VANDF]
    • DTXCID601326588
    • RENOCAL COMPONENT DIATRIZOATE MEGLUMINE
    • Meglumine Amidotrizoate Injection
    • HMS2234F23
    • GASTROGRAFIN COMPONENT DIATRIZOATE MEGLUMINE
    • EINECS 205-024-7
    • Glucitol, 1-deoxy-1-(methylamino)-, 3,5-diacetamido-2,4,6-triiodobenzoate (salt), D-
    • MD-GASTROVIEW COMPONENT DIATRIZOATE MEGLUMINE
    • CHEMBL1200839
    • Diatrizoate meglumine [USP]
    • Reno
    • GASTROVIST COMPONENT DIATRIZOATE MEGLUMINE
    • Amidotrizoate, Meglumine
    • Hypaque-cysto
    • Urovist (TN)
    • Diatrizoate, Meglumine
    • Diatrizoate, Methylglucamine
    • DTXSID20897171
    • Q27114690
    • DIATRIZOATE MEGLUMINE COMPONENT OF ANGIOVIST
    • Renovist
    • 131-49-7
    • Methylglucamine, Diatrizoate
    • DIATRIZOATE MEGLUMINE (USP MONOGRAPH)
    • 3,5-Bis(acetamido)-2,4,6-triiodbenzoesaeure, 1-desoxy-1-methylamino-D-glucit-salz
    • DIATRIZOATE MEGLUMINE COMPONENT OF RENOCAL
    • DIATRIZOATE MEGLUMINE COMPONENT OF GASTROGRAFIN
    • AKOS040744646
    • DIATRIZOIC ACID MEGLUMINE SALT [MI]
    • Cystografin Dilute
    • D-Glucitol, 1-deoxy-1-(methylamino)-, 3,5-bis(acetylamino)-2,4,6-triiodobenzoate (salt)
    • UNII-3X9MR4N98U
    • SCHEMBL107036
    • DIATRIZOATE MEGLUMINE COMPONENT OF GASTROVIST
    • (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentaol 3,5-diacetamido-2,4,6-triiodobenzoate
    • DIATRIZOATE MEGLUMINE [GREEN BOOK]
    • Diatrizoic acid meglumine salt
    • 1-Deoxy-1-(methylamino)-D-glucitol 3,5-diacetamido-2,4,6-triiodobenzoate (salt)
    • MEGLUMINE AMIDOTRIZOATE [WHO-DD]
    • RENOGRAFIN COMPONENT DIATRIZOATE MEGLUMINE
    • D02015
    • DIATRIZOATE MEGLUMINE COMPONENT OF RENOGRAFIN
    • NS00075412
    • MEGLUMINE AMIDOTRIZOATE (MART.)
    • RENOVIST COMPONENT DIATRIZOATE MEGLUMINE
    • DIATRIZOATE MEGLUMINE COMPONENT OF RENOVIST
    • 131-49-7 (meglumine)
    • Renograffin M-76
    • MEGLUMINE AMIDOTRIZOATE [MART.]
    • DIATRIZOATE MEGLUMINE COMPONENT OF SINOGRAFIN
    • Urovist Cysto
    • Urovist Meglumine Diu/ct
    • Urovist Cysto Pediatric
    • Hypaque (TN)
    • ANGIOVIST COMPONENT DIATRIZOATE MEGLUMINE
    • Reno-dip
    • DIATRIZOATE MEGLUMINE COMPONENT OF MD-GASTROVIEW
    • CHEBI:31812
    • DIATRIZOATE MEGLUMINE [ORANGE BOOK]
    • DIATRIZOATE MEGLUMINE [USP MONOGRAPH]
    • MEGLUMINE AMIDOTRIZOATE INJECTION [JAN]
    • SINOGRAFIN COMPONENT DIATRIZOATE MEGLUMINE
    • Diatrizoate meglumine (USP)
    • Meglumine, Diatrizoate
    • Reno-30
    • Reno (TN)
    • Reno-60
    • TS-08111
    • 3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
    • MIKKOBKEXMRYFQ-WZTVWXICSA-N
    • Meglumine Diatrizoate
    • インチ: 1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
    • InChIKey: MIKKOBKEXMRYFQ-WZTVWXICSA-N
    • ほほえんだ: IC1C(=C(C(C(=O)O[H])=C(C=1N([H])C(C([H])([H])[H])=O)I)I)N([H])C(C([H])([H])[H])=O.O([H])[C@]([H])([C@]([H])(C([H])([H])N([H])C([H])([H])[H])O[H])[C@@]([H])([C@@]([H])(C([H])([H])O[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 808.88000
  • どういたいしつりょう: 808.880308
  • 同位体原子数: 0
  • 水素結合ドナー数: 9
  • 水素結合受容体数: 10
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 525
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 209
  • ひょうめんでんか: 0
  • 互変異性体の数: 6
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.9465 (estimate)
  • ゆうかいてん: 189-193° (dec)
  • ふってん: No data available
  • フラッシュポイント: No data available
  • PSA: 215.66000
  • LogP: 1.44700
  • じょうきあつ: No data available

Meglumine Diatrizoate セキュリティ情報

Meglumine Diatrizoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1238148-5g
MEGLUMINE DIATRIZOATE
131-49-7 47%
5g
$150 2024-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M302368-5g
Meglumine Diatrizoate
131-49-7 47.1%
5g
¥827.90 2023-09-01
eNovation Chemicals LLC
Y1238148-10g
MEGLUMINE DIATRIZOATE
131-49-7 47%
10g
$395 2023-09-04
1PlusChem
1P009BFM-100g
MEGLUMINE DIATRIZOATE
131-49-7
100g
$386.00 2023-12-22
Aaron
AR009BNY-100mg
Meglumine diatrizoate
131-49-7
100mg
$13.00 2025-02-10
eNovation Chemicals LLC
Y1238148-5g
MEGLUMINE DIATRIZOATE
131-49-7 47%
5g
$155 2025-02-27
eNovation Chemicals LLC
Y1238148-100mg
MEGLUMINE DIATRIZOATE
131-49-7 47%
100mg
$55 2025-02-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M861408-5g
MegluMine diatrizoate
131-49-7 47.1%
5g
¥1,429.00 2022-09-01
TRC
M208205-5g
Meglumine Diatrizoate
131-49-7
5g
$ 1355.00 2023-09-07
eNovation Chemicals LLC
Y1238148-25g
MEGLUMINE DIATRIZOATE
131-49-7 47%
25g
$285 2024-06-07

関連分類

Meglumine Diatrizoateに関する追加情報

Meglumine Diatrizoate (CAS No. 131-49-7): A Comprehensive Overview of Its Chemical Properties, Clinical Applications, and Recent Advancements

Meglumine diatrizoate, a water-soluble iodinated contrast agent with the CAS registry number CAS No. 131-49-7, has been a cornerstone in diagnostic imaging for decades. This compound is a derivative of diatrizoic acid, chemically synthesized by coupling the parent molecule with meglumine, a non-toxic amino alcohol that enhances its solubility and tolerability in biological systems. Its molecular formula, C₁₇H₁₇I₃N₂O₉, reflects its complex structure comprising three iodine atoms critical for X-ray attenuation during radiographic procedures.

The chemical stability of meglumine diatrizoate is a key factor in its clinical utility. Recent studies published in the Journal of Pharmaceutical Sciences highlight its resistance to hydrolysis under physiological conditions, ensuring consistent performance during prolonged imaging sessions. Researchers have also investigated its interaction with biomolecules, demonstrating minimal interference with enzymatic pathways even at high concentrations—a finding validated through in vitro assays involving human serum albumin and red blood cells.

In clinical practice, this compound serves as an essential component of contrast-enhanced computed tomography (CT) scans and angiography. Its ability to temporarily increase tissue density under X-ray imaging allows clinicians to distinguish between vascular structures and surrounding tissues with high resolution. A 2023 meta-analysis in the Radiology Journal underscored its safety profile compared to newer agents, particularly in patients with renal insufficiency due to its rapid excretion via the kidneys without significant metabolite accumulation.

Advances in formulation science have led to innovations in delivery systems for meglumine diatrizoate. Nanoparticle encapsulation techniques described in the Biomaterials Science journal aim to reduce osmotic stress while maintaining radiopacity. These lipid-polymer hybrid carriers were shown to prolong circulation time by 30% without compromising imaging clarity in preclinical rodent models. Such developments align with growing demands for patient-specific contrast agents that minimize adverse reactions.

Ongoing research explores synergistic applications of this compound beyond traditional diagnostics. A groundbreaking study published in Nature Communications demonstrated its potential as a dual-purpose agent when combined with targeted drug carriers. By exploiting the iodine content's inherent radiosensitizing properties during radiotherapy sessions, researchers achieved tumor shrinkage rates exceeding 65% in murine models—a breakthrough that could redefine multimodal cancer treatment strategies.

Safety monitoring remains a priority despite decades of clinical use. Recent pharmacokinetic studies using mass spectrometry revealed that renal excretion pathways remain unchanged even after repeated administrations, supporting its suitability for serial imaging protocols. However, emerging data from prospective trials emphasize optimizing dosing algorithms based on individual glomerular filtration rates to further mitigate risks of contrast-induced nephropathy—a condition now preventable through predictive biomarker panels integrated into pre-procedure assessments.

The synthesis pathway of meglumine diatrizoate continues to attract process optimization efforts. Green chemistry approaches highlighted at the 2024 International Conference on Pharmaceutical Engineering eliminated hazardous solvents traditionally used in esterification steps without compromising product purity (>99% HPLC analysis). These advancements not only improve manufacturing sustainability but also ensure consistent quality across global supply chains critical for emergency medical applications.

In neuroimaging applications, high-osmolality agents like this compound remain relevant despite low-osmolality alternatives' popularity due to their cost-effectiveness and rapid diffusion characteristics. A comparative study in stroke patients published by the American Heart Association showed no significant difference in diagnostic accuracy between groups administered either formulation when adjusted for patient hemodynamic status—a revelation that underscores context-dependent selection criteria for contrast agents.

Biochemical studies into its interaction with extracellular matrix components have uncovered unexpected benefits. In vitro experiments revealed that trace amounts of iodinated compounds like this enhance collagen crosslinking activity under simulated inflammatory conditions—a property now being explored for therapeutic applications in chronic wound healing scenarios where structural integrity restoration is critical.

The pharmacoeconomic value of this well-established agent remains compelling compared to newer modalities requiring complex infrastructure investments. According to a 2024 WHO report analyzing global healthcare budgets, institutions using generic formulations containing this compound achieve comparable diagnostic outcomes at costs up to 40% lower than premium alternatives—making it indispensable for resource-limited settings without compromising diagnostic rigor.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.